Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂·HCl. It is a derivative of 2-azabicyclo[2.2.1]heptane, a bicyclic amine, and is commonly used in scientific research and various industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with the appropriate bicyclic amine precursor
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
Target of Action
The primary target of tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride is the rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis .
Mode of Action
Tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride interacts with the rho-associated protein kinase, inhibiting its activity . This inhibition can lead to changes in the cellular processes controlled by this kinase, potentially altering cell behavior .
Biochemical Pathways
The inhibition of rho-associated protein kinase by tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride affects several biochemical pathways. These include pathways involved in cell motility, proliferation, and apoptosis . The downstream effects of these changes can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride’s action depend on its inhibition of rho-associated protein kinase. By inhibiting this kinase, the compound can alter cell motility, proliferation, and apoptosis
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: It is used in the manufacturing of specialty chemicals and materials.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but may differ in functional groups.
Tert-butyl carbamate derivatives: These compounds have the tert-butyl carbamate moiety but differ in the core structure.
Uniqueness: Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride is unique due to its specific combination of the bicyclic amine and the tert-butyl carbamate group, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)13-8-12-5-4-9(6-12)7-14-12;/h9,14H,4-8H2,1-3H3,(H,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGHPFOAFGUDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.